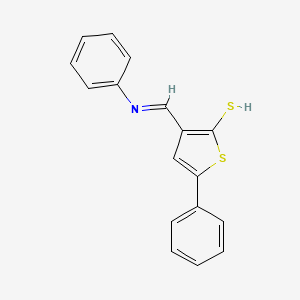

(E)-5-phenyl-3-((phenylamino)methylene)thiophene-2(3H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-5-phenyl-3-((phenylamino)methylene)thiophene-2(3H)-thione is a useful research compound. Its molecular formula is C17H13NS2 and its molecular weight is 295.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of the compound, also known as (E)-5-phenyl-3-((phenylamino)methylene)thiophene-2(3H)-thione or IFLab1_001178, is Heat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

The compound interacts with its target, the Heat shock protein HSP 90-alpha, by binding to it .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

Activité Biologique

(E)-5-phenyl-3-((phenylamino)methylene)thiophene-2(3H)-thione, with the molecular formula C17H13NS2, is a thiophene derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the condensation reaction between phenylamino compounds and thiophene derivatives. The following general procedure outlines the synthesis:

- Materials : Thiophene derivatives, phenylamine, and appropriate solvents (e.g., ethanol).

- Reaction Conditions : The reactants are mixed under reflux conditions, often in the presence of a catalyst such as p-toluenesulfonic acid.

- Isolation : The product is isolated by cooling the reaction mixture and precipitating the solid product through filtration and recrystallization.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial activity of thiophene derivatives, including this compound.

-

Antibacterial Activity :

- In vitro tests against various bacterial strains have shown significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For example, one study reported a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

- A comparative analysis of several thiophene derivatives indicated that modifications to the thiophene ring structure could enhance antibacterial potency .

- Antifungal Activity :

Cytotoxicity and Cell Viability

Research has also focused on the cytotoxic effects of this compound on various cell lines:

- Cell Line Studies :

- Cytotoxicity assays using HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cell lines revealed promising results, indicating that certain derivatives could selectively inhibit cell growth without causing significant toxicity to normal cells .

- The MTT assay results suggested that modifications to the phenyl group could enhance cytotoxic effects against cancer cell lines while maintaining lower toxicity levels in healthy cells.

The proposed mechanisms underlying the biological activity of this compound include:

- Enzyme Inhibition : Molecular docking studies have suggested that this compound may inhibit key bacterial enzymes such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication .

- Reactive Oxygen Species (ROS) : Some studies propose that thiophene derivatives may induce oxidative stress in target cells, leading to apoptosis in cancer cells .

Study 1: Antimicrobial Evaluation

A study conducted by researchers at a pharmaceutical institute evaluated a series of thiophene derivatives for their antimicrobial properties. Among these compounds, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that structural modifications could lead to enhanced potency against resistant strains .

Study 2: Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxic effects of this compound on various cancer cell lines. Results indicated that certain structural modifications led to increased selectivity towards cancer cells while sparing normal cells, suggesting potential therapeutic applications in oncology .

Propriétés

IUPAC Name |

5-phenyl-3-(phenyliminomethyl)thiophene-2-thiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NS2/c19-17-14(12-18-15-9-5-2-6-10-15)11-16(20-17)13-7-3-1-4-8-13/h1-12,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDJFTMRPWNEOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)S)C=NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.